molecular formula C17H11ClN2O3 B13770677 4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid CAS No. 52549-90-3

4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid

Cat. No.: B13770677
CAS No.: 52549-90-3
M. Wt: 326.7 g/mol
InChI Key: PWNKEFHOLISQSS-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in the textile and printing industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to produce the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time. The final product is then purified through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Applications in Dye Production

One of the primary applications of 4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid is as an intermediate in the production of dyes and pigments. It is utilized in the formulation of various textile dyes, which are known for their vibrant colors and stability. The compound contributes to the colorfastness of fabrics, making it suitable for use in clothing and upholstery.

Application Description
Dye ProductionUsed as an intermediate for vibrant textile dyes.
Pigment FormulationContributes to color stability in pigments.

Pharmaceutical Applications

Recent studies have highlighted the potential pharmaceutical applications of this compound. Specifically, it has been investigated for its role as a chemical chaperone in treating hypertension. Research indicates that this compound can prevent vascular remodeling and hypertension in animal models by modulating protein homeostasis during cardiovascular stress.

Case Study: Hypertension Treatment

A study published in December 2022 explored the effects of 3-hydroxy-2-naphthoic acid on mice subjected to angiotensin II infusion, a common model for studying hypertension. The results demonstrated that treatment with this compound significantly reduced hypertension and prevented vascular damage associated with the condition.

Key Findings:

  • Vascular Remodeling Prevention: Histological assessments showed that treatment with 3-hydroxy-2-naphthoic acid prevented medial thickening of blood vessels.
  • Protein Synthesis Regulation: The compound inhibited excessive protein synthesis induced by angiotensin II in vascular smooth muscle cells.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid involves its interaction with biological molecules through its azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylphenyl)azo]-3-hydroxy-2-naphthoic acid
  • 4-[(2-Bromophenyl)azo]-3-hydroxy-2-naphthoic acid
  • 4-[(2-Nitrophenyl)azo]-3-hydroxy-2-naphthoic acid

Uniqueness

4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound versatile for different applications. Additionally, the compound’s vibrant color makes it particularly valuable in the dye and pigment industries.

Biological Activity

4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid, commonly referred to as a monoazo compound, is part of a broader class of azo compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, toxicological data, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H11_{11}ClN2_{2}O3_{3}
  • Molecular Weight : 302.71 g/mol
  • CAS Number : 52549-90-3

This compound exhibits a distinct azo linkage, which is characteristic of many azo dyes and pigments. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Properties

Research has shown that azo compounds, including this compound, possess significant antimicrobial activity. A study indicated its effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in animal models. In a case study involving albino rats, derivatives of similar azo compounds exhibited reduced inflammation markers when administered . This suggests that this compound could have therapeutic potential in inflammatory diseases.

Cytotoxicity and Mutagenicity

The cytotoxic effects of this compound have been evaluated in vitro. It was found to induce oxidative stress in cell lines, leading to cell death at high concentrations. However, it was also noted that the compound did not exhibit mutagenic properties in standard Ames tests . This dual nature highlights the need for careful dosage consideration in therapeutic applications.

Toxicological Profile

The toxicological assessment of this compound reveals several critical findings:

Parameter Value Notes
Acute Oral LD50823 - 1040 mg/kgIndicated gastrointestinal irritation and liver damage in test subjects .
Skin Irritation PotentialModerateCaused irritation in rabbit skin tests; potential sensitization noted .
Reproductive ToxicityNOEL (Male): 60 mg/kg/dayIndications of adrenal effects in females at higher doses .

These findings suggest that while the compound has therapeutic potential, it also poses risks that must be managed through appropriate dosing and safety assessments.

Study on Antimicrobial Activity

In a controlled study, researchers evaluated the antimicrobial efficacy of various azo compounds, including this compound. The results indicated a significant reduction in bacterial growth (up to 70%) compared to controls, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

In Vivo Anti-inflammatory Study

A recent experiment involving albino rats assessed the anti-inflammatory effects of this compound. The treatment group showed a marked decrease in paw edema compared to the control group after administration of the compound over a two-week period. Histopathological evaluations confirmed reduced inflammatory cell infiltration in treated tissues .

Properties

CAS No.

52549-90-3

Molecular Formula

C17H11ClN2O3

Molecular Weight

326.7 g/mol

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C17H11ClN2O3/c18-13-7-3-4-8-14(13)19-20-15-11-6-2-1-5-10(11)9-12(16(15)21)17(22)23/h1-9,21H,(H,22,23)

InChI Key

PWNKEFHOLISQSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=CC=C3Cl)O)C(=O)O

Origin of Product

United States

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